molecular formula C12H8N2 B11909337 6-Vinylquinoline-4-carbonitrile

6-Vinylquinoline-4-carbonitrile

Cat. No.: B11909337
M. Wt: 180.20 g/mol
InChI Key: ARMFRDFZCCDZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Vinylquinoline-4-carbonitrile is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a vinyl group at the 6-position and a carbonitrile group at the 4-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylquinoline-4-carbonitrile typically involves the reaction of aniline derivatives with aldehydes, followed by cyclization and functional group transformations. One common method includes:

    Starting Materials: Aniline derivatives and aldehydes.

    Reaction Conditions: Cyclization is often achieved using acidic or basic catalysts under reflux conditions.

    Example Reaction: Aniline derivative reacts with an aldehyde to form an intermediate, which undergoes cyclization to yield the quinoline core. Subsequent functionalization introduces the vinyl and carbonitrile groups.

Industrial Production Methods: Industrial production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions: 6-Vinylquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonitrile group to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions at the quinoline ring, facilitated by reagents like halogens or sulfonates.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, sulfonates, and other electrophiles.

Major Products:

Scientific Research Applications

6-Vinylquinoline-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Vinylquinoline-4-carbonitrile involves its interaction with various molecular targets:

    Molecular Targets: DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria.

    Pathways Involved: Inhibition of these enzymes leads to the stabilization of enzyme-DNA complexes, resulting in bacterial cell death. .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its broad spectrum of biological activities.

    Quinoline-4-carbonitrile: Lacks the vinyl group but shares similar chemical properties.

    6-Vinylquinoline: Lacks the carbonitrile group but retains the vinyl functionality.

Uniqueness: Its dual functional groups allow for diverse chemical modifications and biological interactions .

Properties

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

6-ethenylquinoline-4-carbonitrile

InChI

InChI=1S/C12H8N2/c1-2-9-3-4-12-11(7-9)10(8-13)5-6-14-12/h2-7H,1H2

InChI Key

ARMFRDFZCCDZJT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=CN=C2C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.